molecular formula C18H20Cl2N2O3S B4963338 N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4963338
M. Wt: 415.3 g/mol
InChI Key: DKSUMURTLVIGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPCPX, is a highly selective antagonist for the A~1~ adenosine receptor. It is widely used in scientific research to explore the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

DPCPX acts as a highly selective antagonist for the A~1~ adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of the A~1~ adenosine receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. DPCPX binds to the A~1~ adenosine receptor with high affinity and prevents the binding of adenosine, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects in various experimental models. In the cardiovascular system, DPCPX has been shown to decrease heart rate and blood pressure, indicating a role for the A~1~ adenosine receptor in cardiovascular regulation. In the central nervous system, DPCPX has been shown to modulate neurotransmitter release and synaptic plasticity, indicating a role for the A~1~ adenosine receptor in neuronal signaling. In the immune system, DPCPX has been shown to modulate cytokine production and immune cell function, indicating a role for the A~1~ adenosine receptor in immune response.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for use in lab experiments. It is highly selective for the A~1~ adenosine receptor, which allows for specific investigation of its role in various physiological and pathological processes. It is also relatively stable and easy to handle, which makes it a convenient tool for use in experimental protocols. However, DPCPX has some limitations as well. Its high affinity for the A~1~ adenosine receptor can lead to off-target effects, which need to be carefully controlled for in experimental design. Additionally, its effects may vary depending on the experimental model and conditions, which need to be optimized for each specific study.

Future Directions

There are several future directions for research on DPCPX. One area of interest is the role of the A~1~ adenosine receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DPCPX has been shown to have neuroprotective effects in these models, indicating a potential therapeutic role for A~1~ adenosine receptor antagonists in these conditions. Another area of interest is the development of novel A~1~ adenosine receptor antagonists with improved selectivity and efficacy. These compounds could be used to further elucidate the role of the A~1~ adenosine receptor in various physiological and pathological processes and could have potential therapeutic applications.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with sec-butylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride and glycine. The final product is obtained through purification by column chromatography and recrystallization. The purity of the product can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DPCPX is widely used in scientific research to explore the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of physiological functions, including cardiovascular regulation, neurotransmission, and immune response. They are also implicated in several pathological conditions, such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases. DPCPX has been used to investigate the specific role of the A~1~ adenosine receptor in these processes.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(14-9-10-16(19)17(20)11-14)26(24,25)15-7-5-4-6-8-15/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSUMURTLVIGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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